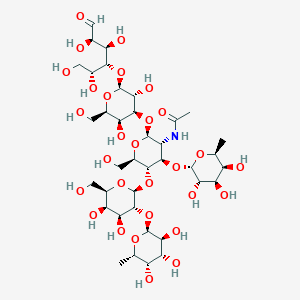![molecular formula C27H26N2O10 B12047041 (4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)
(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrofenil) 4-[bis(1,3-benzodioxol-5-il)-hidroximetil]piperidina-1-carboxilato;hidrato es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta un núcleo de piperidina sustituido con un grupo hidroximetil y dos grupos benzodioxolilo, junto con una porción de éster nitrofenilo. La forma hidratada indica la presencia de moléculas de agua en su estructura cristalina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-nitrofenil) 4-[bis(1,3-benzodioxol-5-il)-hidroximetil]piperidina-1-carboxilato;hidrato generalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del núcleo de piperidina, seguido de la introducción del grupo hidroximetil y los grupos benzodioxolilo. El paso final implica la esterificación con 4-nitrofenol bajo condiciones de reacción específicas, como el uso de un agente deshidratante y un catalizador para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad para garantizar la coherencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(4-nitrofenil) 4-[bis(1,3-benzodioxol-5-il)-hidroximetil]piperidina-1-carboxilato;hidrato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetil puede oxidarse a un grupo carboxilo en condiciones oxidantes fuertes.
Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El enlace éster puede hidrolizarse en condiciones ácidas o básicas para producir el ácido carboxílico y el alcohol correspondientes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en medio ácido.
Reducción: Gas hidrógeno (H2) con catalizador de paladio sobre carbono (Pd/C).
Sustitución: Ácido clorhídrico (HCl) o hidróxido de sodio (NaOH) para la hidrólisis.
Principales productos formados
Oxidación: (4-nitrofenil) 4-[bis(1,3-benzodioxol-5-il)-carboxil]piperidina-1-carboxilato.
Reducción: (4-aminofenil) 4-[bis(1,3-benzodioxol-5-il)-hidroximetil]piperidina-1-carboxilato.
Sustitución: 4-nitrofenol y 4-[bis(1,3-benzodioxol-5-il)-hidroximetil]piperidina-1-ácido carboxílico.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a sus características estructurales únicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, como las actividades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades funcionales específicas.
Mecanismo De Acción
El mecanismo de acción de (4-nitrofenil) 4-[bis(1,3-benzodioxol-5-il)-hidroximetil]piperidina-1-carboxilato;hidrato implica su interacción con objetivos moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. La presencia de los grupos nitrofenilo y benzodioxolilo sugiere posibles interacciones con sitios de unión aromáticos, mientras que el grupo hidroximetil puede participar en enlaces de hidrógeno.
Propiedades
Fórmula molecular |
C27H26N2O10 |
|---|---|
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate |
InChI |
InChI=1S/C27H24N2O9.H2O/c30-26(38-21-5-3-20(4-6-21)29(32)33)28-11-9-17(10-12-28)27(31,18-1-7-22-24(13-18)36-15-34-22)19-2-8-23-25(14-19)37-16-35-23;/h1-8,13-14,17,31H,9-12,15-16H2;1H2 |
Clave InChI |
HNSBVGMOKGQJLT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC6=CC=C(C=C6)[N+](=O)[O-].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)

![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)
![1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene](/img/structure/B12046993.png)
![3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12047005.png)



